molecular formula C10H9ClO B8511412 2-Allyl-6-chlorobenzaldehyde

2-Allyl-6-chlorobenzaldehyde

Cat. No.: B8511412
M. Wt: 180.63 g/mol
InChI Key: DJHOBTWOGNHOSY-UHFFFAOYSA-N
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Description

2-Allyl-6-chlorobenzaldehyde is a useful research compound. Its molecular formula is C10H9ClO and its molecular weight is 180.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9ClO

Molecular Weight

180.63 g/mol

IUPAC Name

2-chloro-6-prop-2-enylbenzaldehyde

InChI

InChI=1S/C10H9ClO/c1-2-4-8-5-3-6-10(11)9(8)7-12/h2-3,5-7H,1,4H2

InChI Key

DJHOBTWOGNHOSY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an atmosphere of protective gas, a solution of 10.89 g (0.107 mol) of trimethylethylenediamine in 50 ml of anhydrous tetrahydrofuran was cooled to −10° C. and admixed dropwise with 66.6 ml of a 1.6 molar solution of n-butyllithium in hexane (0.107 mol). After 10 minutes, 15 g (0.107 mol) of 6-chlorobenzaldehyde in 70 ml of tetrahydrofuran were added dropwise, and the mixture was admixed with a further 0.214 mol of n-butyllithium in hexane (146.8 ml) and stirred at 0° C. for 2.5 hours. The mixture was cooled to −200° C., 12.42 g (0.139 mol) of copper(I) cyanide were added, the mixture was stirred at −10° C. for 30 minutes, and 28.42 g of allyl bromide in 100 ml of tetrahydrofuran were then added dropwise. The mixture was stirred at 0° C. for another 2.5 hours, and 230 ml of saturated ammonium chloride solution were then added dropwise. The resulting solid was separated off and the aqueous phase was extracted with diethyl ether. The combined organic phases were then washed with saturated ammonium chloride solution and dried, and the solvent was removed under reduced pressure. This gave 17.0 g of 2-allyl-6-chlorobenzaldehyde (89%) in the form of a dark oil.
Quantity
146.8 mL
Type
solvent
Reaction Step One
Quantity
0.107 mol
Type
solvent
Reaction Step Two
Quantity
10.89 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
15 g
Type
reactant
Reaction Step Six
Quantity
70 mL
Type
solvent
Reaction Step Six
Quantity
0.214 mol
Type
reactant
Reaction Step Seven
Name
copper(I) cyanide
Quantity
12.42 g
Type
reactant
Reaction Step Eight
Quantity
28.42 g
Type
reactant
Reaction Step Nine
Quantity
100 mL
Type
solvent
Reaction Step Nine
Quantity
230 mL
Type
reactant
Reaction Step Ten

Synthesis routes and methods II

Procedure details

Under an atmosphere of protective gas, a solution of 10.89 g (0.107 mol) of trimethylethylenediamine in 50 ml of anhydrous tetrahydrofuran was cooled to −10° C. and mixed dropwise with 66.6 ml of a 1.6 molar n-butyllithium solution in hexane (0.107 mol). After 10 minutes, 15 g (0.107 mol) of 6-chlorobenzaldehyde in 70 ml of tetrahydrofuran were added dropwise, and the mixture was admixed with a further 0.214 mol of n-butyllithium in hexane (146.8 ml) and stirred at 0° C. for 2.5 hours. The mixture was cooled to −20° C., 12.42 g (0.139 mol) of copper(I) cyanide were added, the mixture was stirred at −10° C. for 30 minutes and 28.42 g of allyl bromide in 100 ml of tetrahydrofuran were then added dropwise. Stirring was continued at 0° C. for 2.5 hours, and 230 ml of saturated ammonium chloride solution were then added dropwise. The resulting solid was separated off and the aqueous phase was extracted with diethyl ether. The combined organic phases were then washed with saturated ammonium chloride solution and dried, and the solvent was removed under reduced pressure. This gave 17.0 g of 2-alkyl-6-chlorobenzaldehyde [sic] (89%) in the form of a dark oil.
Quantity
146.8 mL
Type
solvent
Reaction Step One
Quantity
10.89 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.107 mol
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Four
Quantity
0.214 mol
Type
reactant
Reaction Step Five
Name
copper(I) cyanide
Quantity
12.42 g
Type
reactant
Reaction Step Six
Quantity
28.42 g
Type
reactant
Reaction Step Seven
Quantity
100 mL
Type
solvent
Reaction Step Seven
Quantity
230 mL
Type
reactant
Reaction Step Eight

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